molecular formula C18H15N2OP B12809782 1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide CAS No. 7597-42-4

1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide

Cat. No.: B12809782
CAS No.: 7597-42-4
M. Wt: 306.3 g/mol
InChI Key: ZLDMLVHFHLRQIF-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the phosphorus atom in the ring structure imparts distinctive reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide typically involves the reaction of diphenylphosphine oxide with an appropriate nitrogen-containing precursor. One common method includes the cyclization of diphenylphosphine oxide with o-phenylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in biological systems, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole

Uniqueness

1,2-Diphenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide is unique due to the presence of the phosphorus atom within its ring structure. This feature imparts distinctive chemical properties, such as increased stability and reactivity, compared to similar compounds that lack phosphorus. Additionally, its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications.

Properties

CAS No.

7597-42-4

Molecular Formula

C18H15N2OP

Molecular Weight

306.3 g/mol

IUPAC Name

2,3-diphenyl-1H-1,3,2λ5-benzodiazaphosphole 2-oxide

InChI

InChI=1S/C18H15N2OP/c21-22(16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)20(22)15-9-3-1-4-10-15/h1-14H,(H,19,21)

InChI Key

ZLDMLVHFHLRQIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3NP2(=O)C4=CC=CC=C4

Origin of Product

United States

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